Methyl (2S,4S)-4-(4-bromo-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Scientific Research Applications
Sorption and Environmental Impact
Research into compounds structurally related to Methyl (2S,4S)-4-(4-bromo-3-methylphenoxy)-2-pyrrolidinecarboxylate hydrochloride often explores their interactions with the environment, particularly sorption behaviors and impacts on soil and water systems. For example, the study by Werner, Garratt, and Pigott (2012) reviews the sorption of 2,4-D and other phenoxy herbicides to various environmental matrices, highlighting the relevance of soil parameters in sorption processes and the environmental persistence of such compounds (Werner, D., Garratt, J., & Pigott, G., 2012).
Analytical Detection in Biological Fluids
The analytical detection of pyrrolidinophenone derivatives, a class related to the compound , in biological fluids showcases the application of advanced analytical techniques for monitoring and understanding the distribution and metabolism of these substances. The work by Synbulatov, Voronin, and Voronina (2019) discusses methods for detecting such derivatives, underscoring the importance of analytical chemistry in the safety evaluation of chemical substances (Synbulatov, I. V., Voronin, A. V., & Voronina, T., 2019).
Treatment of Wastewater from Pesticide Production
The management and treatment of wastewater from pesticide production, which may involve compounds similar to this compound, highlight the environmental and health considerations associated with chemical manufacturing. Research like that conducted by Goodwin et al. (2018) provides insights into effective strategies for mitigating the impact of such wastewater, contributing to sustainable industrial practices (Goodwin, L., Carra, I., Campo, P., & Soares, A., 2018).
Properties
IUPAC Name |
methyl (2S,4S)-4-(4-bromo-3-methylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3.ClH/c1-8-5-9(3-4-11(8)14)18-10-6-12(15-7-10)13(16)17-2;/h3-5,10,12,15H,6-7H2,1-2H3;1H/t10-,12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJVUIBZZSSXGT-JGAZGGJJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CC(NC2)C(=O)OC)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)O[C@H]2C[C@H](NC2)C(=O)OC)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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